1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound is a pyridine-based carboxamide derivative with a 2-chlorophenylmethyl substituent at position 1 and a 2,3-dimethylphenyl group attached to the amide nitrogen. The presence of electron-withdrawing (chlorine) and electron-donating (methyl) groups may influence its physicochemical properties, such as solubility, stability, and binding affinity to biological targets .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-6-5-9-19(15(14)2)23-21(26)17-10-11-20(25)24(13-17)12-16-7-3-4-8-18(16)22/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHZJILDTLFULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine ring through a Hantzsch pyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.
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Step 1: Synthesis of the Dihydropyridine Ring
Reactants: Aldehyde, β-keto ester, ammonia or amine
Conditions: Acidic medium, typically using acetic acid
Reaction: Condensation reaction to form the dihydropyridine ring
Chemical Reactions Analysis
Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. Elevated temperatures or prolonged reaction times may be required for complete conversion.
Substitution Reactions
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Electrophilic Aromatic Substitution : The chlorophenyl and dimethylphenyl substituents influence reactivity. Chlorine acts as an electron-withdrawing group, activating the aromatic ring for electrophilic substitution.
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Nucleophilic Substitution : The dihydropyridine ring may participate in nucleophilic attacks, though steric hindrance from methyl groups can limit reactivity.
Oxidation/Reduction
The dihydropyridine ring can undergo oxidation to form pyridine derivatives or reduction to fully saturated rings, depending on reagents (e.g., oxidizing agents like KMnO₄ or reducing agents like NaBH₄).
Rearrangement Reactions
Potential rearrangements may occur due to the twisted conformation of the molecule (dihedral angle ~88.1° between the dihydropyridine and benzene rings), influencing reaction pathways .
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Hydrolysis | HCl/H₂SO₄ | Elevated temp | Carboxylic acid formation |
| Electrophilic substitution | Nitric acid | Controlled temp | Nitration products |
| Oxidation | KMnO₄ | Aqueous medium | Pyridine derivatives |
| Reduction | NaBH₄ | Anhydrous conditions | Saturated rings |
Structural and Reactivity Insights
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Chlorophenyl Group : The chlorine substituent enhances electron-withdrawing effects, stabilizing intermediates in substitution reactions.
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Dimethylphenyl Group : Methyl groups introduce steric hindrance, potentially altering reaction pathways and product selectivity.
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Crystallographic Data : The twisted molecular conformation (dihedral angle of 88.1°) and hydrogen bonding (N—H⋯O interactions) observed in similar compounds suggest reactivity influenced by intermolecular forces .
Mechanistic Considerations
The dihydropyridine core and substituted amide group participate in reactions through:
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Electron redistribution : Chlorine’s electron-withdrawing nature directs electrophilic attacks to specific positions.
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Steric effects : Methyl groups on the phenyl ring hinder access to reactive sites, favoring less hindered pathways.
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Hydrogen bonding : Interactions between NH groups and carbonyl oxygens may stabilize transition states in condensation or substitution reactions .
Analytical and Stability Data
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies suggest that it disrupts bacterial cell wall synthesis and inhibits protein synthesis, making it a candidate for developing new antibiotics . Its efficacy against resistant strains highlights its potential in addressing antibiotic resistance.
Anti-inflammatory Effects
Inflammation-related diseases can benefit from the anti-inflammatory properties of this compound. Experimental models indicate that it reduces pro-inflammatory cytokine production and inhibits the activation of NF-kB signaling pathways . This suggests its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological effects of this compound. Modifications at various positions on the pyridine ring and side chains have been explored to enhance potency and selectivity. For example, varying the substituents on the dimethylphenyl group can significantly influence the biological activity and solubility of the compound .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of dihydropyridine derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, this compound was screened against a panel of Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the dihydropyridine ring is known to interact with calcium channels, potentially modulating their function.
Molecular Targets: Enzymes, receptors, ion channels
Pathways Involved: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Pyridine/Pyridazine Carboxamides
The evidence highlights several analogs with variations in substituents on the pyridine/pyridazine core and the amide side chain. Key examples include:
Key Observations:
However, analogs like Compound 8 (1-benzyl-6-oxo-pyridine-3-carboxamide) were synthesized via coupling reactions using HATU/DIPEA or aluminum-based reagents, yielding 23–46% . Lower yields (e.g., 23% for Compound 8) suggest challenges in steric hindrance or solubility during purification. The 4-chlorophenylmethyl analog () likely follows similar synthetic pathways but with a dimethylaminoethyl side chain, which may enhance solubility due to the tertiary amine group .
Amide Substituents: The 2,3-dimethylphenyl group in the target compound is more lipophilic than the cyclopropylcarbamoyl group in Compound 8 or the dimethylaminoethyl group in . This could reduce aqueous solubility but improve membrane permeability .
Predicted Properties :
- The 4-chlorophenylmethyl analog () has a predicted density of 1.256 g/cm³ and pKa of 13.31, indicating moderate basicity. The target compound’s properties remain uncalculated in the evidence, but its higher molecular weight (C₂₁H₂₀ClN₂O₂ vs. C₁₇H₂₀ClN₃O₂) suggests increased hydrophobicity .
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chlorobenzyl group and a dihydropyridine carboxamide core, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of the compound is . Its structure can be represented as follows:
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, influencing physiological processes such as muscle contraction and neurotransmission.
Biological Activity and Therapeutic Potential
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of dihydropyridine compounds exhibit anticancer properties. For instance, similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle regulators .
Anti-inflammatory Properties
Dihydropyridine derivatives have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
Cardiovascular Effects
Some studies suggest that compounds similar to this compound may influence cardiovascular health by affecting calcium channel activity, which is crucial for cardiac muscle contraction and relaxation .
Study 1: Anticancer Efficacy
In a study exploring the anticancer effects of related dihydropyridine compounds, it was found that these compounds inhibited the proliferation of various cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of similar compounds. Results indicated a significant reduction in inflammatory markers in vitro when treated with these dihydropyridine derivatives. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Q & A
Q. How can target selectivity be assessed to minimize off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
